benzyl N-(2,6-dimethyl-4-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(2,6-dimethyl-4-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a 2,6-dimethyl-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2,6-dimethyl-4-nitrophenyl)carbamate typically involves the reaction of benzyl chloroformate with 2,6-dimethyl-4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2,6-dimethyl-4-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 2,6-dimethyl-4-aminophenyl carbamate.
Reduction: Benzylamine and carbon dioxide.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(2,6-dimethyl-4-nitrophenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug or drug precursor.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl N-(2,6-dimethyl-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carbamate moiety can also interact with enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(4-nitrophenyl)carbamate
- Benzyl N-(2,6-dimethylphenyl)carbamate
- Benzyl N-(2,4-dimethyl-6-nitrophenyl)carbamate
Uniqueness
Benzyl N-(2,6-dimethyl-4-nitrophenyl)carbamate is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and nitro groups can enhance its lipophilicity and electron-withdrawing properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
benzyl N-(2,6-dimethyl-4-nitrophenyl)carbamate |
InChI |
InChI=1S/C16H16N2O4/c1-11-8-14(18(20)21)9-12(2)15(11)17-16(19)22-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,19) |
InChI Key |
LVPGLNIPHDGEEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)OCC2=CC=CC=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.